molecular formula C8H9NO4 B12972031 Methyl 3-hydroxy-5-methoxypicolinate

Methyl 3-hydroxy-5-methoxypicolinate

Cat. No.: B12972031
M. Wt: 183.16 g/mol
InChI Key: OFBLQNJENKKJAE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methoxypicolinate: is an organic compound belonging to the class of picolinates It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a hydroxy group at the 3-position, with a methyl ester functional group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-methoxypicolinate typically involves the esterification of 3-hydroxy-5-methoxypicolinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-5-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-oxo-5-methoxypicolinic acid.

    Reduction: 3-hydroxy-5-methoxypicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-methoxypicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-methoxypicolinate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-5-methylpicolinate
  • Methyl 3-hydroxy-5-ethoxypicolinate
  • Methyl 3-hydroxy-5-chloropicolinate

Comparison: Methyl 3-hydroxy-5-methoxypicolinate is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and interactions. Compared to Methyl 3-hydroxy-5-methylpicolinate, the methoxy group provides different electronic and steric effects, potentially leading to different biological activities and chemical reactivity.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 3-hydroxy-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-5-3-6(10)7(9-4-5)8(11)13-2/h3-4,10H,1-2H3

InChI Key

OFBLQNJENKKJAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)O

Origin of Product

United States

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